

In-Depth Technical Guide: Chemical Properties of CAS 1261365-65-4

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of the compound identified by CAS number 1261365-65-4, chemically known as 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol. Due to the limited availability of public research on this specific molecule, this guide also extrapolates potential biological activities and experimental workflows based on structurally related compounds. All presented data is intended for research and development purposes.

Chemical Identity and Physical Properties

2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol is a heterocyclic building block.[3] The core structure consists of a pyridine ring fused to a dihydrodioxin ring. The molecular formula is C₇H₇NO₃, with a molecular weight of 153.14 g/mol .[3] It is described as a solid and is classified as a combustible solid. Recommended storage is at room temperature or between 2-8°C.

Property	Value	Source(s)
CAS Number	1261365-65-4	[1][3]
Chemical Name	2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol	[3]
Molecular Formula	C7H7NO3	[1][3]
Molecular Weight	153.14 g/mol	[3]
Physical Form	Solid	
Storage Temperature	Room temperature or 2-8°C	[3]
SMILES String	<chem>Oc1cnc2OCCOc2c1</chem>	[4]
InChI Key	SKESGGPLKXRSFG-UHFFFAOYSA-N	[1][4]

Spectroscopic and Analytical Data

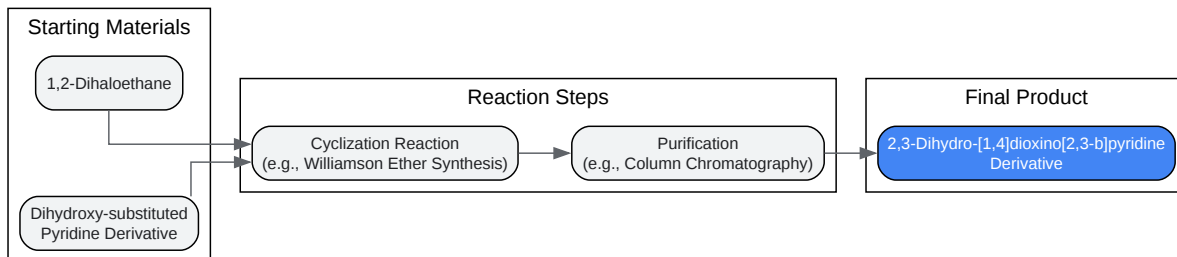
Detailed experimental spectroscopic data, such as ^1H NMR, ^{13}C NMR, and mass spectrometry for CAS 1261365-65-4, are not readily available in the public domain. For the related compound, 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol, mass spectrometry fragmentation is suggested to show a molecular ion peak at $m/z = 153$, with a primary fragmentation involving the loss of the hydroxyl group, resulting in a fragment at $m/z = 136$. [5]

Synthesis and Experimental Protocols

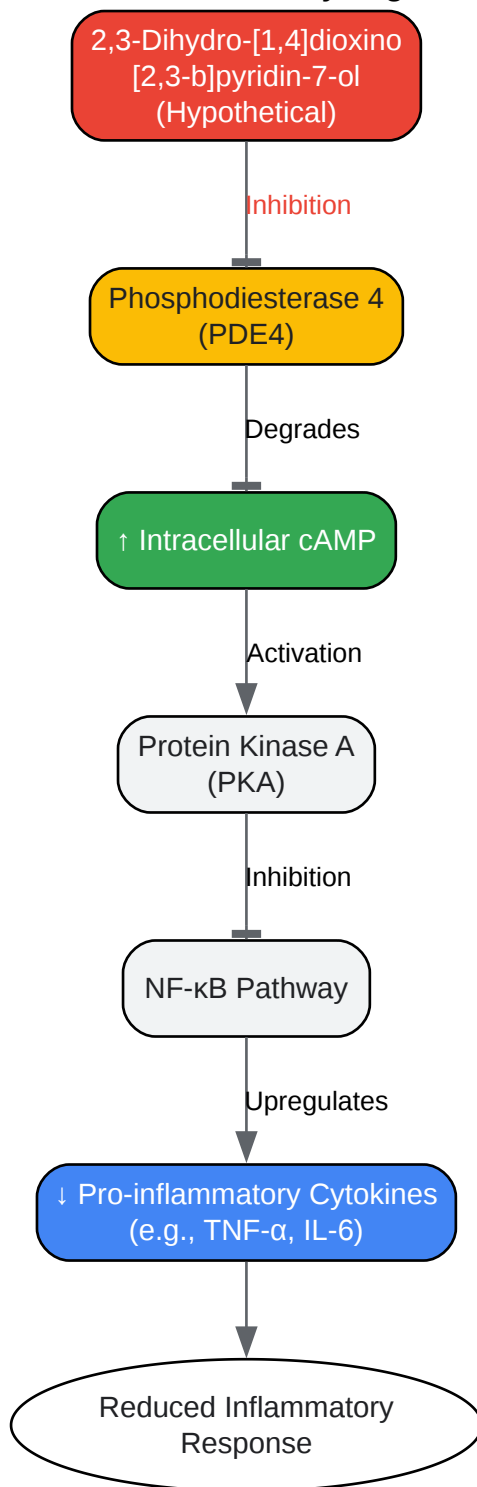
A specific, detailed experimental protocol for the synthesis of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol is not publicly available. However, a general synthetic approach for a structurally similar compound, 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide, has been described and involves a multi-step process starting from 2,3-dihydroxybenzoic acid. [6] This process includes esterification, alkylation with 1,2-dibromoethane, hydrolysis, and finally conversion to the carboxamide. [6]

Below is a generalized workflow that could potentially be adapted for the synthesis of related dihydrodioxinopyridine structures.

Generalized Synthetic Workflow for Dihydrodioxinopyridine Analogs



Hypothetical Anti-Inflammatory Signaling Pathway

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- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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